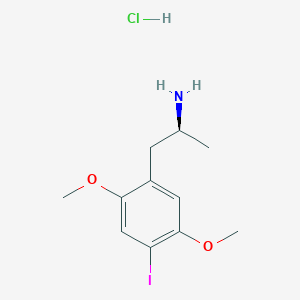

S(+)-DOI hydrochloride

Description

Historical Context of Serotonergic Psychedelic Agent Research

The study of serotonergic psychedelic agents has a rich and complex history that has significantly influenced our understanding of the brain. For millennia, cultures around the world have utilized plants containing psychedelic compounds for spiritual and medicinal purposes. jpn.ca However, the modern scientific investigation into these substances began in the mid-20th century with the synthesis of lysergic acid diethylamide (LSD) and the isolation of psilocybin from mushrooms. nih.govwikipedia.org

Initial research in the 1950s and 1960s explored the potential therapeutic applications of these agents. However, this line of inquiry was largely halted by political and social factors. It wasn't until the 1980s that a renewed and more rigorous scientific interest in these compounds emerged, focusing on their mechanisms of action at a molecular level. plos.org This resurgence was driven by the development of more sophisticated research techniques, including radioligand binding assays and cloned human receptors, which allowed for a detailed examination of how these molecules interact with specific targets in the brain. nih.govacs.org This era of research paved the way for understanding the central role of the serotonin (B10506) 2A (5-HT2A) receptor in mediating the effects of classic psychedelics. wikipedia.orgplos.org The development of selective agents like DOI was a direct result of this focused effort to unravel the complexities of the serotonin system. acs.org

Significance of Phenylalkylamines within 5-HT Receptor Pharmacology

Phenylalkylamines represent a major class of compounds that interact with serotonin (5-HT) receptors. nih.gov This chemical family, which includes both naturally occurring substances like mescaline and synthetic compounds like DOI, has been instrumental in mapping the function and structure of various 5-HT receptor subtypes. wikipedia.orgresearchgate.net

The primary reason for their significance is their ability to act as agonists, or activators, at 5-HT receptors, particularly the 5-HT2A subtype. nih.govresearchgate.net The interaction of phenylalkylamines with these receptors has been a cornerstone of research into the neurobiology of perception, cognition, and mood. plos.org While initially known for their psychoactive properties, the study of phenylalkylamines has expanded to reveal their potential in understanding and treating a range of conditions. For instance, activation of the 5-HT2A receptor by certain phenylalkylamines has been shown to produce potent anti-inflammatory effects. wikipedia.org

Furthermore, the diverse receptor binding profiles of different phenylalkylamines have made them valuable probes for dissecting the roles of various 5-HT receptor subtypes. plos.org Although once thought to be highly selective, it is now understood that many phenylalkylamines interact with a wide array of receptors, which may contribute to their diverse pharmacological effects. plos.org

S(+)-DOI Hydrochloride as a Pivotal Research Tool

Within the extensive family of phenylalkylamines, this compound has emerged as a particularly important research compound. DOI, as a racemic mixture, was first synthesized in 1973. acs.orgwikipedia.org Over time, researchers discovered its potent agonist activity at 5-HT2 receptors. acs.org

A crucial aspect of DOI's utility is its stereochemistry. Like many pharmaceuticals, DOI exists as two enantiomers, or mirror-image isomers: S(+) and R(-). nih.govnih.govtg.org.au In biological systems, these enantiomers can have vastly different pharmacological properties. acs.orgmdpi.com For phenylalkylamine psychedelics, the R(-) isomer is typically the more active one. acs.orgwikipedia.org The availability of the individual S(+) and R(-) enantiomers of DOI allows for more precise investigations into receptor interactions and downstream signaling pathways.

This compound is widely used in neuropharmacological research for several key reasons:

Receptor Characterization: It serves as a valuable tool for studying the function and regulation of 5-HT2A and 5-HT2C receptors. smolecule.compubcompare.ai

In Vivo Studies: As a brain-penetrant compound, it can be used in animal models to investigate the behavioral and physiological effects of 5-HT2 receptor activation. medchemexpress.comnih.gov

Neuroplasticity Research: Studies have shown that DOI can influence neurotrophin receptors and promote neurite extension in cell cultures, suggesting a role in neuroplasticity. usdbiology.com

Inflammation Research: Research has demonstrated that DOI possesses potent anti-inflammatory properties, mediated through 5-HT2A receptor activation. wikipedia.org

The following interactive data table summarizes the binding affinities of DOI at various human serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) |

| h5-HT2A | 0.7 |

| h5-HT2C | 2.4 |

| h5-HT2B | 20 |

| Data sourced from references medchemexpress.com |

This high affinity, particularly for the 5-HT2A receptor, combined with its agonist properties, makes this compound an invaluable ligand for probing the intricacies of the serotonergic system.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

99665-05-1 |

|---|---|

Molecular Formula |

C11H17ClINO2 |

Molecular Weight |

357.61 g/mol |

IUPAC Name |

(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H16INO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |

InChI Key |

QVFDMWGKHUFODK-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N.Cl |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)I)OC)N.Cl |

Origin of Product |

United States |

Molecular Pharmacology of S + Doi Hydrochloride: Receptor Interactions and Signaling Pathways

Agonistic Activity at Serotonin (B10506) 5-HT2 Receptor Subtypes

S(+)-DOI hydrochloride is recognized as a mixed 5-HT2A/5-HT2C receptor agonist. medchemexpress.comrndsystems.com Its interaction with the 5-HT2 receptor family, which is coupled to the Gq/G11 signaling pathway, is central to its pharmacological effects. wikipedia.org

This compound demonstrates high affinity for the 5-HT2A receptor. medchemexpress.comrndsystems.com Studies have reported Ki values of approximately 0.7 nM for human 5-HT2A receptors. medchemexpress.com This high-affinity binding translates to potent agonistic activity. Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events, primarily through the Gq-mediated activation of phospholipase C (PLC). wikipedia.orgpnas.org This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, respectively. wikipedia.org

Research indicates that this compound-induced activation of 5-HT2A receptors can also engage other signaling pathways. For instance, it has been shown to activate the MEK-ERK1/2 and JAK2-STAT3 signaling pathways in certain cell types. nih.gov Interestingly, the signaling cascade initiated by S(+)-DOI at the 5-HT2A receptor can differ from that of the endogenous agonist, serotonin. While both serotonin and S(+)-DOI can induce ERK1/2 phosphorylation, the mechanism appears to be different. pnas.org Serotonin-induced ERK1/2 activation is largely dependent on β-arrestin-2, whereas S(+)-DOI-induced activation is β-arrestin-2-independent and primarily reliant on the PLC pathway. pnas.org Furthermore, activation of 5-HT2A receptors by S(+)-DOI has been shown to induce a transient, kalirin-7-dependent increase in dendritic spine size in cortical pyramidal neurons, suggesting a role in modulating structural plasticity. pnas.org

This compound also exhibits high affinity for the 5-HT2C receptor, with a reported Ki value of around 2.4 nM for the human receptor. medchemexpress.com This makes it a potent agonist at this receptor subtype as well. The 5-HT2C receptor, like the 5-HT2A receptor, is primarily coupled to the Gq/G11 signaling pathway, leading to PLC activation. nih.gov The activation of 5-HT2C receptors is known to play an inhibitory role in regulating reward-related behaviors. cij.gob.mx While S(+)-DOI is a potent agonist at both 5-HT2A and 5-HT2C receptors, the development of selective ligands for these subtypes has been a challenge due to structural similarities in their binding pockets. nih.gov

Engagement with 5-HT2C Receptors

Interactions with Other Serotonin Receptor Subtypes

Beyond the 5-HT2 family, this compound has been reported to interact with other serotonin receptor subtypes, although generally with lower affinity.

The 5-HT1A receptor is a G protein-coupled receptor coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. wikipedia.org This typically results in hyperpolarization and a decreased firing rate of the postsynaptic neuron. wikipedia.org While S(+)-DOI is primarily characterized by its activity at 5-HT2 receptors, some studies suggest it may also have a binding affinity for 5-HT1A receptors, though this interaction is less potent than at 5-HT2A/2C receptors. thieme-connect.de The functional consequences of this interaction are not as well-defined as its effects at 5-HT2 receptors. The development of ligands with biased signaling at the 5-HT1A receptor, preferentially activating certain downstream pathways like pERK1/2 over others, is an active area of research. acs.org

The 5-HT1B and 5-HT1D receptors are also Gi-coupled receptors that share a high degree of sequence homology, making the development of subtype-selective ligands challenging. acs.org These receptors are known to be involved in the regulation of neurotransmitter release and vasoconstriction. nih.govahajournals.org S(+)-DOI has been reported to have some binding affinity for 5-HT1B and 5-HT1D receptors. thieme-connect.de However, its functional activity at these subtypes is not as extensively characterized as its potent agonism at 5-HT2A and 5-HT2C receptors. The co-activation of 5-HT1B and 5-HT2C receptors has been shown to have synergistic effects on appetite suppression by increasing the number of activated ARC POMC neurons. jneurosci.org

Data Tables

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference(s) |

|---|---|---|

| 5-HT2A | 0.7 | , medchemexpress.com |

| 5-HT2C | 2.4 | , medchemexpress.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Serotonin |

| Inositol triphosphate |

| Diacylglycerol |

| Ketanserin |

| SB 206553 |

| MDL 100,907 |

| Ritanserin |

| WAY 161503 |

| TFMPP |

| SB 242084 |

| Amphetamine |

| BW723C86 |

| RS127445 |

| 5-CT |

| Buspirone |

| Aripiprazole |

| NLX-112 |

| Sumatriptan |

| Lasmiditan |

| Zolmitriptan |

| Sarpogrelate |

| Methiothepin |

| Methysergide |

| Prazosin |

| Sulpiride |

| Spironolactone |

| D-aldosterone |

| Phenylephrine hydrochloride |

| Acetylcholine chloride |

| Pimavanserin hemitartrate |

| 25N-N1-Nap |

| 25N-NBPh |

| 25N-NB-2-OH-3-Me |

| 2C-N |

| Psilocybin |

| LSD |

| Mescaline |

| 25B-NBOMe |

| Lisuride |

| TBG |

| Met-I |

| OTV1 |

| Gepirone |

| Vortioxetine |

| Bromocriptine |

| d-fenfluramine |

| Sibutramine |

| Bleomycin |

| SB215505 |

Binding and Functional Profiles at 5-HT1A Receptors

Characterization of Non-Serotonergic Receptor Engagement

While the principal pharmacological activity of this compound is centered on serotonin receptors, evidence indicates its interaction with other receptor systems, most notably the Trace Amine-Associated Receptor 1 (TAAR1).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

S(+)-DOI has been identified as a direct agonist at the Trace Amine-Associated Receptor 1 (TAAR1). frontiersin.org Its ability to stimulate cyclic AMP (cAMP) production has been observed at mouse, rat, rhesus monkey, and human TAAR1 expressed in various cell systems. frontiersin.org The potency of S(+)-DOI at TAAR1 is generally comparable to or slightly weaker than that of endogenous trace amines like β-phenylethylamine (β-PEA) and tyramine (B21549). frontiersin.org It is important to note that species differences and stereoselectivity in agonistic potency and efficacy have been reported. frontiersin.org For instance, DOI is an agonist at rat TAAR1, while another related compound, DOM, is an agonist at rhesus monkey TAAR1 but not in humans. wikipedia.org

The activation of TAAR1 by agonists, including S(+)-DOI, leads to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cAMP levels. frontiersin.org This Gs protein-coupled pathway initiates a cascade of downstream events. Furthermore, TAAR1 can form heterodimers with other receptors, such as the dopamine (B1211576) D2 receptor (D2R), which can modulate their respective signaling pathways. nih.govnih.gov For example, the interaction between TAAR1 and D2R can reduce the recruitment of β-arrestin 2 to D2R and alter cAMP production. frontiersin.org

Downstream Intracellular Signaling Cascades

The binding of this compound to its target receptors, including both serotonergic and non-serotonergic types, triggers a complex array of intracellular signaling events. These can be broadly categorized into canonical G protein-dependent pathways and non-canonical β-arrestin-mediated signaling.

G Protein-Coupled Receptor (GPCR) Canonical Signaling Pathways

As an agonist at various G protein-coupled receptors (GPCRs), this compound initiates signaling through the canonical G protein pathway. nih.gov Upon ligand binding, the receptor undergoes a conformational change, enabling it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for heterotrimeric G proteins. doi.org This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. doi.org

The specific G protein activated depends on the receptor subtype. For instance, the activation of TAAR1 by S(+)-DOI primarily couples to Gαs, leading to the stimulation of adenylyl cyclase and increased production of the second messenger cAMP. frontiersin.orgnih.gov This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function. frontiersin.orgnih.gov In contrast, its well-established agonism at 5-HT2A and 5-HT2C receptors predominantly couples to Gαq/11, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).

Beta-Arrestin Recruitment and Non-Canonical Signaling

Beyond G protein-mediated signaling, GPCRs can also signal through β-arrestin-dependent pathways. nih.gov Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited to the receptor. jneurosci.org This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct wave of G protein-independent signaling. nih.govfrontiersin.org

β-arrestins can act as scaffolds, assembling various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2. nih.gov The hallucinogenic compound 2,5-dimethoxy-4-iodoamphetamine (DOI), a close analog of S(+)-DOI, has been shown to induce ERK1/2 activation. nih.gov Interestingly, this effect was observed even in the absence of β-arrestin 2 in knockout mice, suggesting a ligand-specific and potentially complex interplay between G protein and β-arrestin pathways. nih.gov

The concept of "biased agonism" describes the ability of different ligands to preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways at the same receptor. frontiersin.org This can lead to distinct physiological outcomes. While S(+)-DOI's profile in this regard is still under investigation, the existence of β-arrestin-biased ligands for other GPCRs highlights the potential for nuanced signaling regulation. pnas.orgacs.org For example, at the β2-adrenergic receptor, some agonists show a strong bias for Gαs activation relative to β-arrestin recruitment. nih.gov Conversely, β-arrestin-biased agonists have been identified for other receptors, such as the angiotensin receptor AT1R, which can trigger specific downstream effects like ERK1/2 activation. frontiersin.org

Receptor Binding Kinetics and Functional Assays: in Vitro Characterization of S + Doi Hydrochloride

Quantitative Receptor Binding Studies

The interaction of S(+)-DOI hydrochloride with serotonin (B10506) receptors is characterized by its high affinity, particularly for the 5-HT2 subfamily. Quantitative receptor binding studies are essential to determine the precise nature of this interaction.

Equilibrium Binding Affinity Determination (Ki values)

Equilibrium binding affinity, expressed as the Ki value, indicates the concentration of a ligand required to occupy 50% of the receptors at equilibrium. This compound demonstrates a high affinity for several serotonin receptors. Notably, it is a potent agonist at 5-HT2A and 5-HT2C receptors. tocris.commedchemexpress.com Studies have reported Ki values of 0.7 nM for human 5-HT2A receptors, 2.4 nM for human 5-HT2C receptors, and 20 nM for human 5-HT2B receptors. tocris.commedchemexpress.com In another study, the S(+) enantiomer of DOI displayed a Ki of 35 nM, which was slightly lower than the R(-) enantiomer's Ki of 10 nM, indicating stereoselectivity in binding. acs.org

Equilibrium Dissociation Constants (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Ki Value (nM) | Reference |

|---|---|---|

| Human 5-HT2A | 0.7 | tocris.commedchemexpress.com |

| Human 5-HT2C | 2.4 | tocris.commedchemexpress.com |

| Human 5-HT2B | 20 | tocris.commedchemexpress.com |

| S(+)DOI | 35 | acs.org |

| R(-)DOI | 10 | acs.org |

Association and Dissociation Rate Constant Analysis (kon, koff)

The kinetics of ligand-receptor binding are described by the association rate constant (kon) and the dissociation rate constant (koff). acs.orgresearchgate.net The kon represents the rate at which the ligand binds to the receptor, while the koff describes the rate at which the ligand-receptor complex dissociates. acs.org The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is related to the Ki value. universiteitleiden.nl

While specific kon and koff values for this compound are not extensively detailed in the provided context, the principles of these kinetic parameters are fundamental to understanding the duration and onset of receptor interaction. acs.orgresearchgate.net For instance, a slow koff is often associated with a longer residence time of the drug at the receptor, which can influence its pharmacological effect. acs.org The determination of these constants typically involves kinetic binding experiments over time. acs.org

Radioligand Displacement Assays

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to displace a labeled ligand (radioligand) from the receptor. sci-hub.se In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. sci-hub.sebrieflands.com

For example, [125I]R-(-)DOI has been used as a radioligand to label 5-HT2A/2C receptors in rat cortex. acs.orgnih.gov The affinity of other compounds can then be determined by their ability to displace [125I]R-(-)DOI. acs.org Similarly, [3H]ketanserin is another radioligand used for labeling 5-HT2A receptors. acs.org The data from these displacement curves are used to calculate the IC50 value (the concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand), which can then be converted to a Ki value. sci-hub.se The choice of radioligand is crucial, and it should ideally be chemically distinct from the competing ligand to avoid certain experimental artifacts. sci-hub.se

Functional Efficacy Assessment in Cellular Systems

Beyond binding affinity, functional assays are necessary to determine the cellular response elicited by ligand binding, specifically whether the ligand acts as an agonist, antagonist, or inverse agonist.

G Protein Activation Assays ([35S]GTPγS binding)

G protein-coupled receptors (GPCRs), such as the 5-HT2 receptors, transduce their signals through G proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. pnas.org The [35S]GTPγS binding assay is a direct measure of G protein activation. nih.gov In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used. When an agonist like this compound activates the receptor, it facilitates the binding of [35S]GTPγS to the G protein, and the amount of bound radioactivity is quantified. pnas.orgbioone.org

This assay provides a measure of both the potency (EC50) and efficacy (Emax) of an agonist in activating G proteins. For instance, studies have shown that agonist stimulation of the 5-HT2A receptor leads to a measurable increase in [35S]GTPγS binding. pnas.org The assay can be performed on cell membranes expressing the receptor of interest. pnas.orgembopress.org The percentage of stimulated [35S]GTPγS binding is calculated relative to basal levels. pnas.org

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays

The 5-HT2A and 5-HT2C receptors are primarily coupled to the Gq/11 family of G proteins, which activate phospholipase C (PLC). nih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). ahajournals.orgahajournals.org IP3 can be further metabolized to other inositol phosphates, including inositol monophosphate (IP1). bmglabtech.com

Inositol phosphate (IP) accumulation assays measure the agonist-induced production of these second messengers. nih.gov Typically, cells are pre-labeled with [3H]myo-inositol, which is incorporated into the cellular phosphoinositide pool. nih.gov Following agonist stimulation, the accumulation of radiolabeled inositol phosphates is measured. nih.govahajournals.org Because IP3 has a very short half-life, assays often measure the more stable downstream metabolite, IP1, especially in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. ahajournals.orgbmglabtech.com Studies have demonstrated that DOI stimulates inositol phosphate accumulation in cells expressing 5-HT2A receptors in a dose-dependent manner. nih.gov

Intracellular Calcium Mobilization Assays

This compound (DOI) is a potent agonist at serotonin 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. jneurosci.orgnih.gov Activation of this pathway by an agonist like DOI leads to the activation of phospholipase C (PLC). jneurosci.orgnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). jneurosci.orgnih.gov

The primary role of IP₃ is to bind to its receptors on the endoplasmic reticulum, which triggers the release of calcium (Ca²⁺) from these intracellular stores into the cytoplasm. jneurosci.orgcsic.es This transient increase in the intracellular calcium concentration, known as calcium mobilization, is a hallmark of 5-HT₂A receptor activation and can be experimentally measured using calcium-sensitive fluorescent dyes like Fura-2, Fluo-3, or Calcium Green-1. nih.govbiologists.comfrontiersin.org These dyes chelate calcium and exhibit a change in their fluorescent properties upon binding, allowing for the real-time quantification of intracellular calcium levels. nih.govfrontiersin.org

The process of measuring intracellular calcium mobilization typically involves the following steps:

Cell Loading: Live cells expressing the receptor of interest are loaded with a cell-permeable form of the calcium-sensitive dye (e.g., Fura-2AM). nih.gov

Baseline Measurement: The basal fluorescence of the cells is recorded before the addition of the agonist. frontiersin.org

Agonist Stimulation: this compound is added to the cells, and the change in fluorescence is monitored over time. nih.gov

Data Analysis: The change in fluorescence intensity is used to calculate the relative or absolute change in intracellular calcium concentration. frontiersin.orgnih.gov

Studies have demonstrated that stimulation of cells expressing 5-HT₂A receptors with DOI leads to a robust and concentration-dependent increase in intracellular calcium. nih.govcsic.es This response is a direct consequence of the Gq/11-PLC-IP₃ signaling cascade initiated by DOI binding to the receptor. jneurosci.orgnih.gov

Table 1: Experimental Parameters for Intracellular Calcium Mobilization Assay

| Parameter | Description | Typical Values/Reagents |

| Cell Line | Cells endogenously or recombinantly expressing 5-HT₂A receptors. | HEK293, CHO-K1 d-nb.infonih.gov |

| Calcium Indicator | Fluorescent dye that responds to changes in Ca²⁺ concentration. | Fura-2AM, Fluo-3AM, Rhod-2AM nih.gov |

| Instrumentation | Device to measure fluorescence changes in live cells. | Fluorometric Imaging Plate Reader (FLIPR), fluorescence microscope nih.govd-nb.info |

| Assay Buffer | Physiologically balanced salt solution. | Hanks' Balanced Salt Solution (HBSS), Ringer's solution biologists.com |

| Data Readout | The measured change in signal. | Relative Fluorescence Units (RFU), Fluorescence Ratio (e.g., 340/380 nm for Fura-2) d-nb.info |

Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

The canonical signaling pathway for 5-HT₂A receptors involves coupling to Gq/11 proteins, which does not directly modulate the production of cyclic adenosine monophosphate (cAMP). nih.gov The cAMP pathway is primarily regulated by Gs (stimulatory) and Gi/o (inhibitory) G-proteins. wikipedia.org However, the complexity of GPCR signaling allows for "crosstalk" between different pathways.

While this compound's primary effect is not on cAMP levels, it is important to consider that in certain cellular contexts or through non-canonical signaling, modulation of cAMP could occur. For instance, some studies suggest that 5-HT₂A receptors can also couple to Gi/o proteins, which would lead to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.gov Conversely, activation of other signaling molecules downstream of Gq/11 activation, such as protein kinase C (PKC), could indirectly influence the cAMP pathway. jneurosci.org

The measurement of cAMP modulation typically involves assays that quantify the amount of cAMP produced by cells in response to a stimulus. nih.govnih.gov These assays often utilize techniques such as:

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific for cAMP to quantify its concentration in cell lysates. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP produced by the cell and a fluorescently labeled cAMP analog for binding to a specific antibody. nih.gov

Bioluminescent Assays: These assays use engineered proteins that produce light in a cAMP-dependent manner. researchgate.net

In the context of this compound, cAMP assays would be employed to investigate potential non-canonical signaling or functional selectivity, where the ligand might favor one signaling pathway (e.g., Gq/11) over another (e.g., Gi/o). nih.gov

Table 2: Common cAMP Assay Methodologies

| Assay Type | Principle | Advantages |

| ELISA | Competitive immunoassay with a colorimetric or chemiluminescent readout. | High sensitivity and specificity. nih.gov |

| HTRF | Fluorescence resonance energy transfer (FRET)-based competition assay. | Homogeneous format, suitable for high-throughput screening. nih.gov |

| Bioluminescence | Engineered enzymes or proteins that produce light in the presence of cAMP. | High sensitivity, low background. researchgate.netresearchgate.net |

Arachidonic Acid Release Measurements

Activation of 5-HT₂A receptors by agonists like this compound can lead to the release of arachidonic acid. nih.govnih.gov This process is often linked to the activation of phospholipase A₂ (PLA₂), an enzyme that hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. nih.govaai.org The activation of PLA₂ can be a downstream consequence of the initial Gq/11 signaling cascade. The increase in intracellular calcium and the activation of protein kinase C (PKC) following PLC activation can both contribute to the stimulation of cytosolic PLA₂ (cPLA₂). nih.gov

The measurement of arachidonic acid release is typically performed by pre-labeling cells with radioactive arachidonic acid, such as [³H]arachidonic acid. pnas.orgahajournals.org The labeled arachidonic acid is incorporated into the cell's membrane phospholipids. Following stimulation with this compound, the amount of radioactivity released into the cell culture medium is quantified, providing a direct measure of arachidonic acid release. pnas.orgahajournals.org

The general steps for this assay are:

Cell Labeling: Cells are incubated with [³H]arachidonic acid for a period to allow for its incorporation into membrane lipids. pnas.org

Washing: Excess unincorporated [³H]arachidonic acid is washed away. ahajournals.org

Stimulation: Cells are treated with this compound for a defined period. pnas.org

Sample Collection: The supernatant (culture medium) is collected. oup.com

Quantification: The radioactivity in the supernatant is measured using a scintillation counter. pnas.org

Studies have shown that DOI can stimulate the release of arachidonic acid in various cell types, and this effect is often dependent on the activation of 5-HT₂A receptors and the subsequent signaling events. nih.govpnas.org

Receptor Conformational Dynamics Studies

The binding of an agonist like this compound to a GPCR such as the 5-HT₂A receptor is not a simple lock-and-key mechanism. Instead, it induces a series of dynamic conformational changes within the receptor protein, transitioning it from an inactive to an active state. mdpi.comwikipedia.org These conformational rearrangements are crucial for the receptor to interact with and activate intracellular signaling partners like G-proteins. researchgate.net

Techniques used to study these dynamic changes include:

Molecular Dynamics (MD) Simulations: Computational methods that simulate the movement of atoms and molecules over time. MD simulations can provide detailed insights into the specific amino acid residues involved in ligand binding and the subsequent conformational shifts in the receptor. mdpi.comresearchgate.netbohrium.com For instance, simulations have shown that DOI binding to the 5-HT₂A receptor induces significant conformational changes in transmembrane helices (TMs) 5 and 6, which are critical for G-protein activation. mdpi.comresearchgate.net

Spectroscopic Techniques: Methods like Fluorescence Resonance Energy Transfer (FRET) and Double Electron-Electron Resonance (DEER) can be used to measure distances between specific points on the receptor, providing information about its conformational state in response to ligand binding. nih.gov

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This technique measures the rate at which backbone amide hydrogens in the protein exchange with deuterium (B1214612) in the solvent. pnas.org Changes in the exchange rate upon ligand binding can reveal alterations in the protein's structure and dynamics. pnas.org

These studies have revealed that different ligands can stabilize distinct receptor conformations, a concept known as functional selectivity or biased agonism. wikipedia.orgacs.org This means that even though two ligands might both be agonists, they could induce slightly different active conformations, leading to preferential activation of certain signaling pathways over others. Studies on this compound have contributed to understanding the specific conformational changes in the 5-HT₂A receptor that lead to its characteristic signaling profile. mdpi.comacs.org

Table 3: Key Conformational Changes in the 5-HT₂A Receptor Induced by DOI

| Receptor Region | Observed Change Upon DOI Binding | Functional Implication | Citation |

| Transmembrane Helix 5 (TM5) | Significant changes in the backbone angles of specific residues (e.g., G5.42, S5.43). | Contributes to triggering receptor activation. | mdpi.comresearchgate.net |

| Transmembrane Helix 6 (TM6) | Outward movement of the intracellular end and major shifts in backbone angles (e.g., F6.44, V6.45). | Facilitates G-protein coupling and activation. | mdpi.comresearchgate.net |

| Ionic Lock (R3.50-E6.30) | Disruption or breaking of this intracellular salt bridge. | A key step in the transition to the active receptor state. | mdpi.combohrium.com |

| Intracellular Loop 2 (ICL2) | Adopts specific conformations. | May play a role in functional selectivity and interaction with effector proteins. | acs.org |

Neurobiological Substrates of S + Doi Hydrochloride Action in Preclinical Models

Modulation of Neuronal Plasticity and Synaptogenesis

Neuronal plasticity, the brain's ability to reorganize itself by forming new neural connections, is a fundamental process for learning and memory. S(+)-DOI hydrochloride has been shown to influence several key aspects of neuroplasticity. nih.gov Research indicates that serotonergic psychedelics can promote both structural and functional changes in cortical neurons. nih.gov

Table 1: Effect of (±)-DOI Hydrochloride on Dendritic Spine Morphology and Density in Cultured Cortical Neurons

| Parameter | Observation | Time Course | Citation |

|---|---|---|---|

| Spine Size | Transient Increase | Peaked at 30 min, returned to control by 60 min | psychiatryonline.org |

| Spine Density | No significant change | Measured up to 60 min | nih.govpsychiatryonline.org |

Neurotrophins are proteins that support the growth, survival, and differentiation of neurons, and their signaling is primarily mediated through Tropomyosin receptor kinase (Trk) receptors. explorationpub.com The activation of these receptors, such as TrkA, involves phosphorylation at specific tyrosine residues. neuroscijournal.comnih.gov Research has identified Trk receptors as a downstream target of DOI. frontiersin.org

In human neuroblastoma SK-N-SH cells, treatment with DOI was shown to increase the tyrosine phosphorylation of the TrkA receptor. frontiersin.orgnih.gov Specifically, analysis of individual TrkA residues revealed that DOI significantly increases phosphorylation at Tyr490. frontiersin.org One study quantified this effect, showing that a 30-minute treatment with 5 µM DOI resulted in a 177 ± 23% increase in TrkA Tyr490 phosphorylation compared to a vehicle control. frontiersin.org In contrast, no significant changes were detected in the phosphorylation of another key residue, Tyr785, under the same conditions. nih.gov Furthermore, in a different cell model using lymphoblastoid cell lines, DOI treatment was also found to increase the phosphorylation of the TrkB receptor. frontiersin.orgnih.gov This modulation of neurotrophin receptor activity suggests a mechanism by which this compound could influence neuronal survival and plasticity. frontiersin.org

Table 2: Effect of (±)-DOI Hydrochloride on TrkA Phosphorylation in SK-N-SH Cells

| Treatment | Target Residue | Change vs. Vehicle (Mean ± SEM) | Citation |

|---|---|---|---|

| 5 µM DOI (30 min) | Phospho-Tyr490-TrkA | 177% ± 23% | frontiersin.org |

Adult neurogenesis, the process of generating new neurons in the adult brain, occurs primarily in the subgranular zone of the hippocampus and the subventricular zone. nih.govnih.gov This form of plasticity is thought to be involved in learning, memory, and mood regulation. nih.gov While a direct link between this compound and adult neurogenesis has not been extensively documented in the reviewed preclinical literature, studies on other classic serotonergic psychedelics provide relevant insights. A systematic review highlights that compounds like DMT and LSD have been shown to stimulate adult neurogenesis in vivo. tandfonline.com For example, both short-term and long-term administration of DMT in mice enhanced the proliferation and survival of new neurons in the hippocampus. tandfonline.com Given that these compounds, like DOI, act as agonists at 5-HT2A receptors, it is plausible that DOI could have similar pro-neurogenic effects, though this remains an area requiring direct investigation.

Regulation of Neurotrophin Receptor Phosphorylation (e.g., TrkA)

Impact on Brain Functional Connectivity Patterns

Functional connectivity, which describes the statistical relationships between activities in different brain regions, is often studied using techniques like resting-state functional magnetic resonance imaging (rs-fMRI). nih.gov These analyses reveal large-scale brain networks, such as the default mode network (DMN). nih.gov

Direct preclinical studies using fMRI to assess the effects of this compound on functional connectivity are limited in the available literature. However, related research provides some context. In human fMRI studies, the psychedelic psilocybin was found to decrease functional connectivity within the DMN. frontiersin.org In preclinical animal models, electrophysiological studies have shown that DOI can modulate network activity. Specifically, in freely moving rats, DOI was found to decrease the power of gamma oscillations (30–80 Hz) in the anterior cingulate and orbitofrontal cortices. frontiersin.org While not a direct measure of functional connectivity between distinct regions, this modulation of synchronized neural oscillations indicates an impact on local network processing. These findings suggest that this compound likely alters the functional architecture of the brain, but more targeted preclinical fMRI studies are needed to delineate its specific effects on whole-brain network connectivity.

Effects on Sleep-Wake Architecture and Circadian Rhythms

Sleep-wake architecture refers to the structural organization of sleep, including the timing, duration, and cycling of different sleep stages like non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. frontiersin.orgpnas.org These patterns are heavily influenced by the endogenous circadian system, which orchestrates near-24-hour rhythms in physiology and behavior. mdpi.combiorxiv.org

Despite the known role of the serotonin (B10506) system in regulating both sleep and circadian timing, preclinical studies specifically detailing the effects of this compound on sleep-wake architecture and circadian rhythms were not identified in the reviewed scientific literature. Research in animal models is crucial for understanding how pharmacological compounds modulate sleep patterns and the internal clock. pnas.orgmdpi.com The absence of specific data for DOI represents a gap in the understanding of its full neurobiological profile.

Interaction with Central Dopaminergic Systems

The central dopaminergic system is critical for motor control, motivation, and reward. There is a well-established and complex interaction between the brain's serotonin and dopamine (B1211576) systems. nih.gov 5-HT2A receptors, the primary target of DOI, are known to modulate the activity of dopaminergic neurons and subsequent dopamine release. psychiatryonline.org

Despite this known interplay, specific preclinical studies that directly quantify the effects of this compound on dopamine release, for example via in vivo microdialysis in brain regions like the striatum, are not detailed in the sourced literature. The mesolimbic pathway, consisting of dopamine neurons projecting from the ventral tegmental area to the nucleus accumbens, is a key circuit in the reward system, and its modulation by drugs of abuse often involves an increase in dopamine concentration. Understanding how a 5-HT2A agonist like DOI influences tonic and phasic dopamine release is essential for a complete picture of its neuropharmacological effects, highlighting another area for future preclinical investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI) |

| Serotonin |

| Dopamine |

| DMT (N,N-dimethyltryptamine) |

| 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) |

| LSD (Lysergic acid diethylamide) |

| Psilocybin |

Regional Brain Activation and Neurotransmitter Release Profiles

The administration of DOI in preclinical models elicits distinct patterns of neuronal activation across various brain regions, a phenomenon primarily investigated through the expression of the immediate-early gene c-Fos, a marker of neuronal activity. nih.govmdpi.com Furthermore, DOI significantly modulates the release of key neurotransmitters, including glutamate (B1630785), dopamine, and GABA, in specific neural circuits.

Regional Brain Activation

Studies in rodents have consistently demonstrated that systemic administration of DOI leads to a robust increase in c-Fos expression in several areas of the brain, particularly within the cerebral cortex. This indicates a widespread activation of cortical neurons following stimulation of serotonin 5-HT2A/2C receptors, for which DOI is an agonist. wikipedia.orgnih.gov

Research has identified a significant uptick in c-Fos positive cells in various cortical layers and regions. Notably, the prefrontal cortex, frontoparietal cortex, and somatosensory cortex show marked increases in c-Fos mRNA following DOI administration. nih.gov The induction of c-Fos has also been observed in the retrosplenial and posterior cingulate cortices, entorhinal and piriform cortices, as well as in midline thalamic nuclei and the basolateral nucleus of the amygdala. oup.com In the hippocampus, DOI has been shown to enhance c-Fos expression specifically in the CA1 region. researchgate.net This pattern of activation suggests that DOI's effects are mediated through a complex network of interconnected brain regions crucial for sensory processing, cognition, and emotional regulation.

Table 1: Regional Brain Activation (c-Fos Expression) Following DOI Administration in Preclinical Models

This table summarizes the observed changes in c-Fos expression in various brain regions of preclinical models following the administration of DOI. The data is primarily from studies using the racemic mixture (±) or unspecified forms of DOI.

| Brain Region | Observed Effect on c-Fos Expression | Preclinical Model | Reference |

|---|---|---|---|

| Prefrontal Cortex | Robust Increase | Rat | nih.govnih.gov |

| Frontoparietal Cortex | Robust Increase | Rat | nih.gov |

| Somatosensory Cortex | Robust Increase | Rat | nih.gov |

| Retrosplenial and Posterior Cingulate Cortices | Prominent Increase | Mouse | oup.com |

| Entorhinal and Piriform Cortices | Prominent Increase | Mouse | oup.com |

| Midline Thalamic Nuclei | Prominent Increase | Mouse | oup.com |

| Basolateral Amygdala | Prominent Increase | Mouse | oup.com |

| Hippocampus (CA1 region) | Enhanced | Mouse | researchgate.net |

Neurotransmitter Release Profiles

The neuronal activation patterns induced by DOI are closely linked to its modulation of various neurotransmitter systems. In vivo microdialysis and other neurochemical techniques have provided insights into how DOI affects the extracellular concentrations of glutamate, dopamine, and GABA in different brain areas.

Glutamate

DOI has been shown to enhance glutamatergic transmission, particularly in the prefrontal cortex. nih.gov This effect is thought to be a key mechanism underlying the cortical activation observed with DOI. The activation of 5-HT2A receptors on thalamocortical glutamatergic neurons by DOI is believed to trigger glutamate release, which in turn excites pyramidal cells in the cortex. nih.gov This increased glutamate release can be attenuated by agonists of metabotropic glutamate 2/3 (mGlu2/3) receptors, suggesting a complex interaction between the serotonin and glutamate systems in modulating cortical activity. nih.gov

Table 2: Modulation of Glutamate Release by DOI in Preclinical Models

This table outlines the effects of DOI on glutamate release in specific brain regions of preclinical models.

| Brain Region | Observed Effect on Glutamate Release | Preclinical Model | Reference |

|---|---|---|---|

| Prefrontal Cortex | Enhancement | Rat | nih.govnih.gov |

Dopamine

The influence of DOI on the dopamine system appears to be region-specific and complex. Studies using in vivo microdialysis have shown that the activation of 5-HT2 receptors can modulate dopamine efflux. While some serotonin receptor subtypes facilitate dopamine release, 5-HT2 receptors have been shown to mediate an inhibition of dopamine efflux in the striatum. This suggests that DOI, through its action on these receptors, may decrease dopamine release in this key motor and reward-related brain region. jneurosci.org

Table 3: Modulation of Dopamine Release by DOI in Preclinical Models

This table details the effects of DOI on dopamine release in specific brain regions of preclinical models.

| Brain Region | Observed Effect on Dopamine Release | Preclinical Model | Reference |

|---|---|---|---|

| Striatum | Inhibition of efflux | Rat | jneurosci.org |

GABA

Table 4: Postulated Indirect Modulation of GABA Release by DOI in Preclinical Models

This table presents the potential indirect effects of DOI on GABA release based on known interactions between the neurotransmitter systems it modulates. Direct experimental evidence for S(+)-DOI is pending.

| Brain Region | Postulated Effect on GABA Release | Underlying Mechanism | Preclinical Model | Reference |

|---|---|---|---|---|

| Substantia Nigra | Potential Modulation (Potentiation or Attenuation) | Indirectly via modulation of dopamine D1 and D2 receptors which in turn regulate GABA release. | Rat | nih.gov |

Preclinical Methodologies and Animal Models in S + Doi Hydrochloride Research

Behavioral Paradigms in Rodent Models

Rodent models are instrumental in characterizing the behavioral effects of DOI, offering quantifiable measures that correlate with its known activity at serotonin (B10506) receptors.

The head-twitch response (HTR) in rodents is a rapid, paroxysmal head rotation that serves as a widely accepted behavioral proxy for the activation of serotonin 5-HT₂A receptors, a primary target of DOI. researchgate.netnih.gov This response is a cornerstone of in vivo research for hallucinogenic compounds, and DOI reliably induces HTR in both mice and rats. nih.govnih.gov

Numerous studies have demonstrated that the frequency of head-twitches is dose-dependent. nih.govnih.gov Typically, increasing doses of DOI lead to a corresponding increase in HTR, although some studies have reported a biphasic or inverted U-shaped dose-response curve, where very high doses lead to a decrease in HTR frequency. researchgate.netnih.gov For instance, in NIH Swiss mice, maximal head-twitch behavior was observed at a specific dose, with higher doses resulting in a decline in the response. researchgate.net This phenomenon is thought to involve the engagement of other receptor systems, such as 5-HT₂C and 5-HT₁A receptors. researchgate.net

The specificity of the HTR to 5-HT₂A receptor activation is confirmed by antagonist studies. The administration of 5-HT₂A receptor antagonists, such as ketanserin, effectively blocks or attenuates DOI-induced head-twitches. nih.govnih.gov This pharmacological validation underscores the utility of the HTR model as a selective behavioral assay for 5-HT₂A receptor agonism. researchgate.netnih.gov

Table 1: Effect of DOI on Head-Twitch Response (HTR) in Rodents

| Animal Model | Observation | Key Finding | Citation |

|---|---|---|---|

| Mice (NIH Swiss) | Dose-dependent increase in HTR, with a descending limb at higher doses. | Implicates 5-HT₂C and 5-HT₁A receptors in the biphasic dose-response. | researchgate.net |

| Rats | Dose-dependent increases in the number of head-twitches. | HTR was blocked by the 5-HT₂A antagonist ketanserin. | nih.gov |

| Rats | DOI reliably induces head-twitch responses. | The effect is attenuated by the preferential 5-HT₂A receptor antagonist ketanserin. | nih.gov |

Drug discrimination is a sophisticated behavioral paradigm used to assess the interoceptive (internal) stimulus properties of a compound. In this procedure, animals are trained to recognize the subjective effects of a specific drug and differentiate it from a control substance (e.g., saline). nih.gov DOI has been extensively studied using this method, typically with rats trained to discriminate it from a vehicle. nih.govacs.org

The results from these studies consistently demonstrate that the discriminative stimulus effects of DOI are primarily mediated by the 5-HT₂A receptor. nih.gov Animals trained to recognize DOI will generalize this response to other 5-HT₂A agonists. Conversely, the DOI-cued response is blocked by the pre-administration of 5-HT₂A antagonists. nih.gov This provides strong evidence that the subjective effects of DOI that the animals perceive are linked to its action at this specific receptor subtype.

Drug discrimination studies have been crucial in establishing the pharmacological profile of DOI and in comparing it to other serotonergic compounds. nih.govacs.org For example, a significant correlation has been shown between the results of drug discrimination studies and the head-twitch response model, further solidifying the role of the 5-HT₂A receptor in the primary effects of DOI. acs.org

The influence of DOI on cognitive functions, particularly those involving cognitive flexibility and learning, is an area of active investigation. Preclinical models such as reversal learning and attentional set-shifting tasks are employed to probe these effects. While direct studies on S(+)-DOI hydrochloride in these specific cognitive paradigms are not extensively detailed in the provided context, the general understanding is that activation of 5-HT₂A receptors can modulate cognitive processes.

Drug Discrimination Procedures for Mechanistic Elucidation

In Vitro Tissue and Cell Culture Systems

In vitro methodologies provide a controlled environment to dissect the molecular and cellular mechanisms of DOI's action, free from the complexities of a whole-animal system.

Historically, isolated tissue preparations were among the first methods used to characterize the pharmacological activity of DOI. acs.org These studies often utilize vascular tissues, such as aortic rings, in an organ bath setup. In this system, the contractile response of the tissue to a substance can be measured, providing information about its receptor activity. DOI has been shown to be an agonist at 5-HT₂ serotonin receptors in various peripheral tissue assays. acs.org The vasoconstrictor effects of serotonin in vascular preparations are known to be mediated by 5-HT₂A receptors, and compounds like DOI can be used to probe these responses.

Neuronal cell lines offer a valuable tool for investigating the direct effects of DOI on neuronal cells and signaling pathways. nih.gov Studies have utilized human neuroblastoma SK-N-SH cells and other neuronal cell lines to explore the downstream effects of DOI-induced 5-HT₂A receptor activation. nih.gov

Research has shown that DOI can activate neurotrophin receptors, such as the Tropomyosin-related kinase receptor A (TrkA), in a 5-HT₂A-dependent manner. nih.gov For instance, in SK-N-SH cells, treatment with DOI led to an increase in TrkA phosphorylation. nih.gov This activation of neurotrophin receptor signaling pathways has been linked to observable changes in cell morphology, such as the promotion of neurite extension. nih.govnih.gov In one study, DOI treatment increased the percentage of SK-N-SH cells that extended neurites. nih.gov These findings suggest that DOI can influence neuronal plasticity, a process fundamental to learning and memory. nih.gov

Table 2: Effects of DOI in Neuronal Cell Line Experiments

| Cell Line | Experimental Observation | Key Finding | Citation |

|---|---|---|---|

| SK-N-SH (human neuroblastoma) | Increased TrkA tyrosine phosphorylation. | DOI activates neurotrophin receptors downstream of 5-HT₂A activation. | nih.gov |

| SK-N-SH (human neuroblastoma) | Increased percentage of cells extending neurites. | Suggests a role for DOI in promoting neuronal plasticity. | nih.gov |

| Cultured cortical neurons | Increased neuritogenesis, comparable to BDNF. | DOI may operate through a mechanism related to BDNF signaling. | nih.gov |

Primary Cell Culture Investigations (e.g., dendritic cells)

Primary cell cultures provide a controlled environment to study the direct effects of compounds on specific cell types, isolated from the complex milieu of a whole organism. Dendritic cells (DCs), potent antigen-presenting cells that are crucial for initiating adaptive immune responses, serve as an important model for immunological research. iiarjournals.orgnih.govfrontiersin.org The generation of bone-marrow-derived dendritic cells is a common approach, where precursor cells are isolated from murine bone marrow and differentiated in culture. nih.govresearchgate.net This process allows for the generation of various DC subsets, including conventional dendritic cells (cDC1 and cDC2) and plasmacytoid dendritic cells (pDCs), for detailed study. nih.govresearchgate.net

Given that DOI hydrochloride has been shown to exert anti-inflammatory effects by acting on 5-HT2A receptors to inhibit tumor necrosis factor (TNF)-α, primary DC cultures represent a valuable system to dissect these immunomodulatory actions. Researchers can use these cultures to investigate how this compound influences DC maturation, a critical process for T-cell activation. frontiersin.org Methodologies include treating DC cultures with the compound and subsequently analyzing changes in the expression of surface markers, cytokine secretion profiles, and the cells' ability to stimulate T-lymphocyte proliferation. iiarjournals.orgnih.gov

For instance, studies can quantify the expression of major histocompatibility complex (MHC) class II and co-stimulatory molecules, which are upregulated during DC maturation. frontiersin.orgnih.gov Cytokine analysis of the culture supernatant can reveal whether the compound skews the immune response towards a pro-inflammatory or tolerant state by measuring levels of interleukins and chemokines. iiarjournals.orgnih.gov

| Analysis Type | Markers / Cytokines | Relevance to DC Function | Reference |

|---|---|---|---|

| Surface Marker Expression (Flow Cytometry) | MHC Class II | Antigen presentation to CD4+ T cells. Upregulation indicates maturation. | frontiersin.orgnih.gov |

| CD11c, B220 | Lineage markers to identify conventional and plasmacytoid DC subsets. | researchgate.netnih.gov | |

| Costimulatory Molecules (e.g., CD80, CD86) | Provide secondary signals for T-cell activation. | frontiersin.org | |

| Cytokine Secretion Profile (ELISA / CBA) | TNF-α, IL-12, IL-1β | Pro-inflammatory cytokines that promote T-helper 1 responses. | iiarjournals.orgnih.gov |

| IL-10 | An immunoregulatory cytokine that can induce tolerance. | nih.gov | |

| IL-8, MCP-1, RANTES (CCL5) | Chemokines that recruit other immune cells. | iiarjournals.org |

Ex Vivo Neuroimaging and Electrophysiological Techniques

Ex vivo techniques allow for detailed analysis of tissue from an animal previously exposed to a test compound, bridging the gap between in vivo effects and cellular-level changes.

Ex Vivo Neuroimaging This approach is used to identify structural and functional changes in the brain following drug administration. In studies with (±)-DOI, researchers have utilized ex vivo magnetic resonance imaging (MRI) to assess its impact on brain structure. nih.govresearchgate.net In a typical protocol, mice are administered the compound, and their brains are collected 24-36 hours later for high-resolution imaging. nih.gov This method has revealed that (±)-DOI can induce lasting changes in structural plasticity, reflected as detectable increases in the volume of specific brain regions. nih.govresearchgate.net These findings suggest that the psychedelic effects may be linked to neuroplastic events, such as increases in dendritic branching and the formation of new synapses. nih.gov

| Brain Region with Increased Volume (Post-(±)-DOI) | Functional Association | Reference |

|---|---|---|

| Primary Somatosensory (S1) Cortex (shoulder and trunk areas) | Processing of touch, temperature, and pain. | researchgate.net |

| Retrosplenial Agranular Area (RSA) | Memory, navigation, and spatial cognition. | researchgate.net |

| Lateral Parietal Association Area (LPtA) | Multisensory integration and attention. | researchgate.net |

| Ventral Secondary Auditory Area (AuV) | Processing of complex sounds. | researchgate.net |

| Lateral Secondary Visual Cortex (V2L) | Visual processing and object recognition. | researchgate.net |

Ex Vivo Electrophysiological Techniques Ex vivo electrophysiology provides a powerful tool for studying nerve function in an isolated system, free from the complexities of an intact organism. nih.gov Detailed protocols exist for recording compound action potentials (CAPs) from isolated rodent sciatic nerves. sci-hub.se This setup involves placing the dissected nerve in a temperature-controlled chamber continuously perfused with artificial cerebrospinal fluid. nih.gov Suction electrodes are used for both stimulating the nerve and recording the resulting electrical activity, which is then digitized and analyzed. nih.govsci-hub.se This methodology allows for precise measurement of nerve conduction properties.

While direct ex vivo electrophysiological studies on this compound are not widely reported, findings from in vivo studies provide a strong rationale for their use. In vivo research in mice has shown that locally applied DOI inhibits neuronal firing activity in brain regions like the orbitofrontal cortex, an effect predominantly mediated by 5-HT2A receptors. nih.gov An ex vivo preparation could be used to further investigate these mechanisms, determining how this compound directly modulates nerve excitability, conduction velocity, and other parameters in specific neural pathways without systemic variables.

Molecular and Genetic Approaches in Model Organisms

The study of this compound benefits immensely from molecular and genetic tools applied in various model organisms, from invertebrates to rodents. nih.govnih.gov These approaches are critical for identifying the specific receptors, signaling pathways, and genetic factors that mediate the compound's effects.

Rodent models, such as mice and rats, are frequently used for complex neuropharmacological research, including behavioral assays and advanced neuroimaging. nih.govresearchgate.net A key genetic strategy in these models is the use of transgenic animals, particularly knockout mice that lack specific genes. For example, studies using 5-HT2C receptor mutant mice have helped to characterize the distinct roles of 5-HT2A and 5-HT2C receptors in mediating the effects of DOI. nih.gov This approach allows researchers to dissect the compound's pharmacology with high precision.

In addition to rodents, genetically tractable invertebrate models like the nematode Caenorhabditis elegans offer significant advantages, including low cost, short generation times, and suitability for large-scale genetic screens. biorxiv.org Research on DOI in C. elegans has revealed that the compound inhibits feeding behavior through a mechanism that appears to be independent of serotonin receptors, suggesting the involvement of alternative pathways, possibly involving octopamine (B1677172) or tyramine (B21549) receptors. biorxiv.org Such findings highlight the power of simple model systems to uncover novel mechanisms of action that might be conserved across species. Forward and reverse genetic screens in these organisms, including chemical mutagenesis followed by whole-genome sequencing, provide a robust platform for identifying the specific genes and pathways targeted by a compound. nih.gov

| Model Organism | Genetic/Molecular Approach | Research Finding / Application | Reference |

|---|---|---|---|

| Mouse (Mus musculus) | Receptor knockout (e.g., 5-HT2C receptor mutants) | Dissects the specific contribution of individual receptor subtypes to the overall pharmacological effect of DOI. | nih.gov |

| Mouse (Mus musculus) | Ex vivo MRI following in vivo administration | Links behavioral effects to structural neuroplasticity in specific brain regions. | nih.govresearchgate.net |

| Nematode (C. elegans) | Behavioral assays in wild-type and mutant strains | Identified novel mechanisms of DOI action (e.g., on feeding) independent of serotonin receptors, suggesting polypharmacology. | biorxiv.org |

| General | Chemical mutagenesis and whole-genome sequencing | A platform for forward and reverse genetics to identify drug targets and genes mediating a drug's effects. | nih.gov |

Structure Activity Relationships Sar and Stereochemical Considerations of Doi Analogs

Comparative Stereoselectivity in Receptor Binding and Functional Activity (S(+) vs R(-) Enantiomers)

The presence of a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain in DOI results in two enantiomers, (S)-(+)-DOI and (R)-(-)-DOI, which exhibit notable differences in their affinity and functional activity at serotonin (B10506) receptors. This stereoselectivity is a key aspect of their pharmacology.

Early research indicated that the binding of DOI enantiomers to the 5-HT2 receptor is stereoselective, though not entirely stereospecific. mdpi.com Receptor binding experiments using the radiolabeled R-enantiomer, R-125I-DOI, demonstrated a high-affinity dissociation constant (Kd) of 1.26 nM, whereas the S-enantiomer displayed a twofold lower affinity. researchgate.net Further studies confirmed this trend, with (S)-(+)-DOI showing a slightly lower affinity (Ki = 35 nM) compared to (R)-(-)-DOI (Ki = 10 nM) at 5-HT2A receptors. mdpi.com

In terms of functional activity, the stereoselectivity is also evident. In animal models, such as the mouse head-twitch response (HTR), which is a behavioral proxy for 5-HT2A receptor activation, (R)-(-)-DOI was found to be twice as potent as (S)-(+)-DOI. nih.gov Conversely, a study on the closely related analog 2,5-dimethoxy-4-bromoamphetamine (DOB) showed that the (R)-(-) enantiomer had a higher affinity than the (S)-(+) enantiomer. mdpi.com However, for the parent compound without the 4-substituent, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), the S(+) isomer was found to be about six times more potent than its R(-) counterpart at the human 5-HT2B receptor. frontiersin.org The co-expression of other receptors, such as the dopamine (B1211576) D2 receptor, can also influence the functional efficacy of DOI, with studies showing a significant increase in DOI's potency in inducing inositol (B14025) phosphate (B84403) production in cells co-expressing 5-HT2A and D2 receptors. nih.gov

Table 1: Comparative Receptor Binding and Functional Data for DOI Enantiomers

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (Relative) | Assay |

|---|---|---|---|---|

| (R)-(-)-DOI | 5-HT2A | 10 mdpi.com | 2x more potent than (S)-(+)-DOI nih.gov | Mouse Head-Twitch Response nih.gov |

| (S)-(+)-DOI | 5-HT2A | 35 mdpi.com | - | - |

| R-125I-DOI | 5-HT2 | 1.26 (Kd) researchgate.net | - | Radioligand Binding researchgate.net |

| S-125I-DOI | 5-HT2 | ~2.52 (Kd) researchgate.net | - | Radioligand Binding researchgate.net |

Influence of Chemical Modifications on Receptor Affinity and Efficacy

The affinity and efficacy of DOI analogs at 5-HT2 receptors are highly sensitive to chemical modifications at various positions on the phenethylamine (B48288) scaffold. These modifications have been systematically explored to elucidate the SAR of this class of compounds.

Modifications to the N-terminus of the ethylamine side chain, such as the addition of a monomethyl or dimethyl group, generally lead to a slight reduction in 5-HT2A receptor affinity and in vivo potency, with this effect becoming more pronounced as the size of the alkyl group increases. mdpi.com

The substituents on the phenyl ring are also critical determinants of activity. The 2,5-dimethoxy substitution pattern is a hallmark of many potent 5-HT2A agonists in the DOX series. mdpi.com Removal of either of the methoxy (B1213986) groups from the related compound DOB resulted in a significant decrease in 5-HT2A receptor affinity and potency in the mouse head-twitch assay. mdpi.com Similarly, removing the 5-methoxy group from DOI led to a 10-fold decrease in affinity. mdpi.com

The nature of the substituent at the 4-position of the phenyl ring has a profound impact on receptor affinity. For a series of 4-substituted 2,5-dimethoxyphenylisopropylamines, it was found that increasing the lipophilicity and electron-withdrawing character of the 4-position substituent was correlated with higher affinity at rat 5-HT2 receptors. frontiersin.orgfrontiersin.org For instance, analogs with substituents like bromo (DOB) and iodo (DOI) are among the most potent agonists, while the 4-propyl-substituted analog (DOPR) also shows high affinity. nih.gov In contrast, some substitutions can lead to antagonist activity; for example, the 4-n-hexyl and 4-benzyl analogs bind to 5-HT2B receptors with high affinity but lack agonist action, instead acting as antagonists. frontiersin.org

Table 2: Receptor Affinity Data for Selected DOI Analogs

| Compound | 4-Position Substituent | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| DOM | -CH3 | Human 5-HT2A | - |

| DOB | -Br | Human 5-HT2A | - |

| DOI | -I | Human 5-HT2A | 10 (R-enantiomer) mdpi.com |

| DOET | -C2H5 | Human 5-HT2A | - |

| DOPR | -nC3H7 | Human 5-HT2A | - |

| DOPP | - | 5-HT2A | High affinity (antagonist) nih.gov |

| 2,5-DMA | -H | Human 5-HT2B | EC50 = 480 (S-enantiomer) frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in defining the physicochemical properties that govern the interaction of DOI analogs with 5-HT2 receptors. These models mathematically correlate structural features of the molecules with their biological activity, providing predictive tools for the design of new compounds.

Early QSAR studies on a series of 24 analogs of 2,5-dimethoxyphenylisopropylamine revealed that their affinity for rat 5-HT2 receptors was significantly correlated with the lipophilicity (represented by the partition coefficient, π) and the electron-withdrawing nature (represented by the Hammett constant, σp) of the substituent at the 4-position. frontiersin.orgfrontiersin.org This relationship indicates that more lipophilic and electron-poor substituents at this position enhance binding affinity. frontiersin.orgfrontiersin.org These findings were later shown to be applicable to human 5-HT2A and 5-HT2B receptors as well. frontiersin.org

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to hallucinogenic phenylalkylamines. researchgate.net One such study, using a quasi-atomistic receptor surrogate for the 5-HT2A receptor, produced a model with high predictive power, achieving a cross-validated q² of 0.954 for a training set of 23 compounds. sciencemadness.org These models help to visualize the favorable and unfavorable steric and electrostatic interaction fields around the ligands, guiding the design of new analogs with potentially higher affinity. sciencemadness.org It is important to note, however, that while QSAR models can be effective in predicting binding affinity, they may not always be able to distinguish between agonists and antagonists. frontiersin.org

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations

Computational chemistry methods, including molecular docking and molecular dynamics (MD) simulations, have provided detailed atomic-level insights into the binding of S(+)-DOI hydrochloride and its analogs to the 5-HT2A receptor. These approaches have helped to identify key amino acid residues involved in ligand recognition and the conformational changes associated with receptor activation.

Molecular docking studies have been used to predict the binding pose of DOI within the 5-HT2A receptor's binding pocket. researchgate.netnih.govbohrium.com These studies, often based on crystal structures or homology models of the receptor, have highlighted the importance of interactions with specific residues. researchgate.netnih.govbohrium.com

MD simulations have further elucidated the dynamic nature of the DOI-receptor interaction. mdpi.comresearchgate.netnih.govbohrium.comnih.gov These simulations show that for receptor activation to occur, DOI must interact with several key residues, including V5.39, G5.42, S5.43, and S5.46 in transmembrane helix 5 (TM5), and W6.48 (the "toggle switch") and F6.51 in TM6. researchgate.netnih.govbohrium.com The interaction with these residues induces significant conformational changes in the backbone angles of G5.42, S5.43, F6.44, and V6.45. researchgate.netnih.govbohrium.com These structural rearrangements are then transmitted to the intracellular ends of the transmembrane helices, leading to the breaking of the "ionic lock" between residues R3.50 and E6.30. mdpi.comresearchgate.netnih.govbohrium.com This event is a crucial step in the activation of G-protein-coupled receptors and subsequent intracellular signaling. mdpi.comresearchgate.netnih.govbohrium.com The agonist-bound state, as simulated with DOI, is characterized by increased flexibility in certain receptor regions and large conformational changes at the intracellular end of TM6. mdpi.com

Advanced Research Applications of S + Doi Hydrochloride As a Pharmacological Tool

Dissecting the Role of 5-HT2A Receptors in Neurobiological Processes

The 5-HT2A receptor is a primary target of serotonergic psychedelic drugs and is densely expressed in key brain regions, such as the frontal cortex, that are integral to cognition and perception. frontiersin.orgresearchgate.net As a selective 5-HT2A receptor agonist, S(+)-DOI hydrochloride is instrumental in elucidating the receptor's function in various neurobiological processes, including learning, memory, and sensory processing. researchgate.net

Activation of 5-HT2A receptors is associated with enhanced cognition and working memory. researchgate.net Research utilizing DOI has demonstrated the receptor's involvement in modulating neuronal excitation and synaptic plasticity, fundamental processes for cognitive functions. frontiersin.org Studies in animal models have shown that administration of DOI can influence cognitive flexibility, suggesting a heightened sensitivity to environmental cues and an altered learning strategy. researchgate.net For instance, mice treated with DOI exhibited an improved ability to adapt to changes in task structures, a process linked to the receptor's role in neuronal plasticity. researchgate.net

Furthermore, 5-HT2A receptors are implicated in the processing of sensory information. tocris.com DOI has been used in models to study sensory gating, the neurological process of filtering out redundant or unnecessary stimuli. tocris.com Dysregulation of this process is a hallmark of certain neuropsychiatric disorders, and by using DOI to modulate 5-HT2A activity, researchers can probe the specific contributions of this receptor system to sensory perception and its potential dysfunctions. researchgate.net The compound is also used to investigate the neurobiological underpinnings of anxiety and depression, as the 5-HT2A receptor is a key component in the circuitry that governs mood and emotional responses. aps.org

Investigating Anti-Inflammatory and Immunomodulatory Mechanisms via 5-HT2A Activation

Beyond its role in the central nervous system, the 5-HT2A receptor is a powerful modulator of the immune system. Activation of this receptor by agonists like this compound has been shown to produce potent anti-inflammatory and immunomodulatory effects. tocris.comwikipedia.org This action is particularly noteworthy as it appears to be functionally distinct from the receptor's psychedelic effects and does not seem to cause broad immune suppression. wikipedia.org

Research indicates that S(+)-DOI can inhibit the oxidative burst in leukocytes, a key event in the inflammatory response. researchgate.net This effect is thought to be mediated by the activation of 5-HT2A receptors on various immune cells, which in turn leads to the production of anti-inflammatory cytokines. researchgate.net These findings highlight a novel mechanism for controlling inflammation and suggest that the 5-HT2A receptor could be a target for a new class of powerful anti-inflammatory therapeutics for conditions like atherosclerosis and inflammatory bowel disease. nih.gov

One of the most significant findings in this area is the extraordinary potency with which 5-HT2A receptor activation by DOI suppresses inflammation induced by Tumor Necrosis Factor-alpha (TNF-α). tocris.comrndsystems.com TNF-α is a major pro-inflammatory cytokine involved in a wide range of inflammatory diseases. nih.gov

Studies have demonstrated that S(+)-DOI can block the systemic inflammatory effects of TNF-α in animal models. nih.gov This includes the inhibition of TNF-α-induced expression of multiple pro-inflammatory molecules, such as:

Adhesion molecules: ICAM-1, VCAM-1

Cytokines: IL-6, IL-1β

Chemokines: MCP-1, CX3CL1 nih.gov

This suppression of inflammatory markers occurs in various tissues, including the aortic arch and the small intestine. nih.gov Mechanistically, DOI achieves this by inhibiting the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govresearchgate.net The ability of DOI to inhibit these inflammatory processes, even hours after the initial inflammatory stimulus, points to its potential for both preventing and treating established inflammatory injury. researchgate.net

| Pro-inflammatory Marker | Effect of (R)-DOI Treatment | Mechanism | Reference |

|---|---|---|---|

| ICAM-1 | Inhibited | Inhibition of NF-κB Nuclear Translocation | nih.govresearchgate.net |

| VCAM-1 | Inhibited | ||

| IL-6 | Inhibited | ||

| IL-1β | Inhibited |

Probing Mechanisms of Psychedelic-Induced Neuroplasticity

There is growing evidence that psychedelic compounds can promote neural plasticity, a process that may underlie their therapeutic potential for psychiatric disorders. frontiersin.orgnih.gov this compound is a key tool in this field of research, allowing scientists to investigate the specific molecular and cellular mechanisms by which 5-HT2A receptor activation leads to changes in neuronal structure and function. frontiersin.orgresearchgate.net

Research has shown that DOI promotes structural plasticity, including neuritogenesis (the growth of neurites from neurons) and synaptogenesis (the formation of new synapses), in both in vitro and in vivo models. frontiersin.orgnih.gov These effects are critically dependent on the 5-HT2A receptor. frontiersin.org The signaling pathways involved are complex but have been linked to key regulators of cell growth and synaptic function, such as:

Brain-Derived Neurotrophic Factor (BDNF): A protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govnih.gov

Tropomyosin receptor kinase B (TrkB): The high-affinity receptor for BDNF. nih.govmdpi.com

Mammalian Target of Rapamycin (mTOR): A protein kinase that regulates cell growth, proliferation, and survival. frontiersin.orgnih.gov

A single administration of DOI has been shown to increase the volume of sensory and association areas in the brain, providing evidence of its effects on structural brain plasticity. researchgate.net By activating these neuroplasticity pathways, S(+)-DOI helps researchers understand how psychedelic compounds might facilitate the "rewiring" of neural circuits that are dysfunctional in conditions like depression and anxiety. researchgate.netnih.gov

Development and Utilization of Radioligands for Receptor Mapping (e.g., [125I]-R-(-)-DOI)

To visualize and quantify the distribution of 5-HT2A receptors in the brain, researchers utilize a technique called autoradiography, which requires a radioactive ligand that binds specifically to the target receptor. The iodinated radiolabeled version of the R-enantiomer of DOI, specifically [125I]-R-(-)-DOI, has been developed and extensively used for this purpose. nih.govacs.orgscispace.com

[125I]-R-(-)-DOI serves as a selective radioligand that allows for the precise mapping of 5-HT2A receptor binding sites in brain tissue. nih.govscispace.com Studies using this tool have provided detailed information on the density and distribution of these receptors in various brain regions, confirming high concentrations in cortical areas. nih.gov